![molecular formula C13H18N2O B065368 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde CAS No. 166438-86-4](/img/structure/B65368.png)
4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde and related compounds often involves multicomponent reactions and cyclization processes. For instance, one study detailed the reaction of 2,3-diaminopyridine with benzoylacetone to obtain intermediate compounds, which were then treated with aromatic aldehydes to yield a series of tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidene derivatives (Liszkiewicz, 2002). These processes highlight the complexity and versatility in synthesizing diazepane-containing compounds.
Molecular Structure Analysis
Molecular structure analyses of compounds similar to 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, such as benzodiazepines, reveal detailed insights into their chemical nature. Studies utilizing NMR, UV-VIS, and IR spectroscopy, alongside computational methods like density functional theory (DFT), provide a comprehensive understanding of the molecular geometry, electronic structure, and potential reactivity of these compounds (Baul et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde derivatives involves various bond formations and cleavages, highlighting the compound's versatility in organic synthesis. For example, a novel formal [4 + 2+1] annulation involving aryl methyl ketones and 2-aminobenzyl alcohols has been reported for the synthesis of benzo[e][1,4]diazepin-3-ones, showcasing dual C-O bond cleavage and diverse seven-membered ring lactam formations (Geng et al., 2019).
Scientific Research Applications
Antiproliferative Activity
4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde and related compounds have been studied for their antiproliferative activity. Specifically, derivatives of this compound have been tested against various human cancer cell lines, showing cytotoxic activity in vitro. This suggests potential applications in cancer research and therapy (Liszkiewicz, 2002).
Synthesis of Benzo[e][1,4]diazepin-3-ones
Research has focused on the synthesis of benzo[e][1,4]diazepin-3-ones, a class of compounds that include derivatives of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. These compounds have been synthesized through novel reactions, demonstrating potential applications in medicinal chemistry and drug development (Geng et al., 2019).
Molecular Docking Studies
Some studies have utilized molecular docking techniques to analyze the interactions of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde derivatives with biological targets. These studies help in understanding the potential therapeutic applications of these compounds (Malathi & Chary, 2019).
Catalytic Applications
The compound and its derivatives have been explored for catalytic applications, particularly in olefin epoxidation. Studies have examined the effect of ligand structures on the catalytic efficiency and selectivity, contributing to the field of catalysis (Saravanan, Sankaralingam, & Palaniandavar, 2014).
Synthesis of Benzodiazepine Derivatives
Research has also focused on developing new methodologies for synthesizing benzodiazepine derivatives, including those related to 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. These methods emphasize operational simplicity and high yield, which are important for pharmaceutical applications (Tan, Wang, Xu, & Hu, 2020).
Antimicrobial and Anticancer Studies
Derivatives of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde have been synthesized and evaluated for antimicrobial and anticancer activities. These studies contribute to the discovery of new therapeutic agents (Verma et al., 2015).
properties
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMHNZCHZCRCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617153 | |
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
CAS RN |
166438-86-4 | |
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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